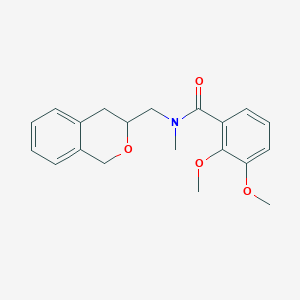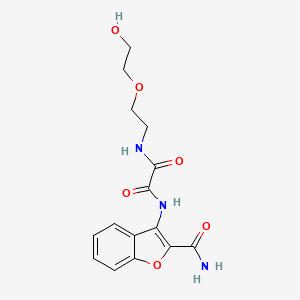
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H17N3O6 and its molecular weight is 335.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Degradation of Organic Pollutants
The enzymatic approach has shown promise in the remediation or degradation of various organic pollutants present in wastewater from industries. The presence of certain redox mediators enhances the efficiency and range of substrate degradation by enzymes such as laccases, lignin peroxidases, manganese peroxidases, and horseradish peroxidases. This process highlights the potential of enzymatic treatment in breaking down recalcitrant compounds, pointing towards a future where enzyme-redox mediator systems could play a vital role in cleaning up industrial effluents (Husain & Husain, 2007).
Antioxidant Activity Analysis
The study of antioxidants is crucial across various fields, from food engineering to medicine. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests measure the antioxidant activity of compounds. These assays, based on spectrophotometry, assess the kinetics of reactions involving antioxidants, offering insights into the antioxidant capacity of complex samples. Such analytical techniques are invaluable for evaluating the effectiveness of antioxidants in combating oxidative stress (Munteanu & Apetrei, 2021).
Biomarker Analysis for Tobacco Exposure
Measuring human urinary carcinogen metabolites provides crucial information about tobacco exposure and cancer risk. Biomarkers derived from carcinogens specific to tobacco products, such as NNAL and its glucuronides, offer insights into the carcinogen dose, metabolism, and exposure levels. These biomarkers are essential for studies on tobacco-related cancer, highlighting the importance of analytical methods in public health research (Hecht, 2002).
Redox Mediator Applications in Environmental Remediation
Redox mediators enhance the degradation efficiency of enzymes in treating recalcitrant organic compounds in wastewater. This synergistic action between enzymes and redox mediators expands the range of degradable pollutants and offers a promising approach to environmental remediation. The application of redox mediators in conjunction with enzymes could significantly impact the treatment of aromatic compounds in industrial effluents, showcasing the potential for innovative clean-up strategies (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(2-hydroxyethoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c16-13(20)12-11(9-3-1-2-4-10(9)24-12)18-15(22)14(21)17-5-7-23-8-6-19/h1-4,19H,5-8H2,(H2,16,20)(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVKACABPFKIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
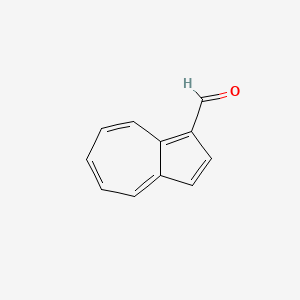

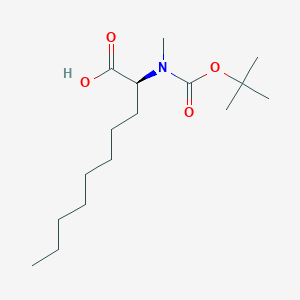
![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)
![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)
![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)
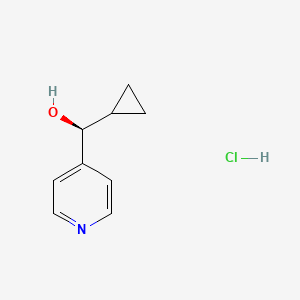
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)
![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)
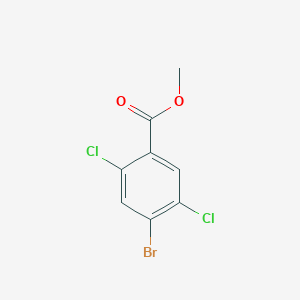
![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)
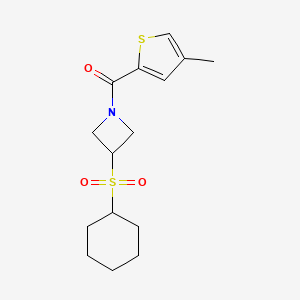
![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)
